An In-depth Technical Guide to Bis-PEG7-NHS Ester: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Bis-PEG7-NHS Ester: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and common applications of Bis-PEG7-NHS ester, a homobifunctional crosslinking agent. The information is intended to support researchers and professionals in the fields of bioconjugation, drug delivery, and proteomics.
Core Chemical Properties and Structure
Bis-PEG7-NHS ester is a chemical compound featuring a polyethylene glycol (PEG) spacer with seven repeating ethylene glycol units, flanked by two N-hydroxysuccinimide (NHS) ester functional groups. The hydrophilic PEG chain enhances the solubility of the crosslinker and the resulting conjugates in aqueous environments.[1][2][3] The NHS esters are highly reactive towards primary amines, making this reagent particularly useful for conjugating proteins, peptides, and other amine-containing molecules.[3]
The fundamental chemical and physical properties of Bis-PEG7-NHS ester are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C26H40N2O15 | [2] |
| Molecular Weight | 620.61 g/mol | |
| Exact Mass | 620.2429 | |
| Purity | Typically >95-98% | |
| Appearance | Varies; can be a viscous liquid or a low melting point solid | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. The PEG spacer increases aqueous solubility of conjugates. | |
| Storage Conditions | -20°C, under inert atmosphere, and protected from moisture. | |
| CAS Number | 1334170-02-3 | |
| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate |
Reaction Mechanism and Experimental Considerations
The primary application of Bis-PEG7-NHS ester lies in its ability to covalently link molecules containing primary amines, such as the N-terminus of proteins or the epsilon-amine of lysine residues. The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
A critical factor influencing the efficiency of this reaction is the pH of the buffer. The optimal pH range for the reaction of NHS esters with primary amines is between 7 and 9. At lower pH, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the overall yield of the conjugate.
The stability of the NHS ester in aqueous solution is a key consideration. The table below summarizes the half-life of NHS esters at various pH values.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
This data is for general NHS esters and may vary slightly for Bis-PEG7-NHS ester.
Due to the susceptibility of the NHS ester to hydrolysis, it is recommended to prepare solutions of Bis-PEG7-NHS ester immediately before use and to avoid storing it in aqueous buffers. For stock solutions, anhydrous organic solvents like DMSO or DMF are preferred.
Experimental Protocols
General Protocol for Protein Crosslinking
This protocol provides a general procedure for crosslinking proteins in solution.
Materials:
-
Protein of interest
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Bis-PEG7-NHS ester
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer at pH 7-8. Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of Bis-PEG7-NHS ester in anhydrous DMSO or DMF. For example, a 250 mM stock solution can be made by dissolving 100 mg of the crosslinker in the appropriate volume of solvent.
-
Crosslinking Reaction: Add the Bis-PEG7-NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 10- to 50-fold molar excess of crosslinker over protein). For example, for a 10-fold molar excess, add 4 µL of a 250 mM crosslinker stock solution per 1 mL of a 0.1 mM protein solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.
Protocol for Cell Surface Protein Crosslinking
This protocol is designed for crosslinking proteins on the surface of suspended cells.
Materials:
-
Suspended cells
-
PBS, pH 8
-
Bis-PEG7-NHS ester
-
Anhydrous DMSO or DMF
-
Quench Solution: 1 M Tris-HCl, pH 7.5
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8) to remove any amine-containing media components. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in PBS (pH 8).
-
Crosslinker Preparation: Prepare a stock solution of Bis-PEG7-NHS ester in anhydrous DMSO or DMF as described in the previous protocol.
-
Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature. For temperature-sensitive experiments or to minimize internalization, the incubation can be performed at 4°C.
-
Quenching: Add the Quench Solution to a final concentration of 10-20 mM and incubate for 10 minutes to stop the reaction.
-
Downstream Processing: The crosslinked cells can now be processed for subsequent analysis, such as protein extraction and mass spectrometry.
Detailed Protocol for Peptide Conjugation (Adapted from Leli et al., 2022)
The following is an adapted protocol for the synthesis of a peptide conjugate, based on a similar procedure for a PEG5-bis-NHS ester. This provides a more detailed, citable methodology.
Materials:
-
Peptide with a primary amine (e.g., c(RGDfK))
-
Bis-PEG7-NHS ester
-
Absolute Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Semipreparative HPLC system for purification
Procedure:
-
Peptide Dissolution: Dissolve the peptide (e.g., 5.0 mg, 8.3 µmol of c(RGDfK)) in absolute DMF (500 µL).
-
Reagent Addition: To the peptide solution, add Bis-PEG7-NHS ester (1.3 equivalents, 10.4 µmol) and DIPEA (3.5 equivalents, 29.0 µmol).
-
Reaction: The reaction progress can be monitored by analytical HPLC. The reaction is typically complete within 15-60 minutes.
-
Solvent Removal: After the reaction is complete, evaporate the volatile materials under reduced pressure.
-
Purification: Purify the crude product by semipreparative HPLC to obtain the final conjugate.
Applications in Research and Drug Development
Bis-PEG7-NHS ester is a versatile tool with applications in various areas of life science research and development.
Antibody-Drug Conjugates (ADCs) and PROTACs
A primary application of Bis-PEG7-NHS ester is in the development of ADCs and Proteolysis Targeting Chimeras (PROTACs). In ADCs, the crosslinker is used to conjugate a cytotoxic drug to an antibody, targeting the drug to specific cells. In PROTACs, it can be used to link a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.
Protein-Protein Interaction Studies
As a homobifunctional crosslinker, Bis-PEG7-NHS ester can be used to study protein-protein interactions. By crosslinking interacting proteins, the complex can be stabilized for subsequent analysis by techniques such as SDS-PAGE and mass spectrometry. This can help in identifying interaction partners and mapping interaction interfaces.
Bioconjugation and Surface Modification
The hydrophilic nature of the PEG spacer makes Bis-PEG7-NHS ester suitable for a wide range of bioconjugation applications where maintaining the solubility and stability of the resulting conjugate is important. This includes labeling proteins with fluorescent dyes or biotin, and modifying surfaces for biomolecule immobilization.
Conclusion
Bis-PEG7-NHS ester is a valuable tool for researchers and drug development professionals. Its well-defined structure, reactivity towards primary amines, and the hydrophilicity imparted by the PEG spacer make it a versatile crosslinker for a variety of applications, from the construction of complex biotherapeutics like ADCs to fundamental studies of protein interactions. Careful consideration of experimental parameters, particularly pH, is crucial for achieving optimal results in conjugation reactions. While specific, detailed protocols for the PEG7 variant in peer-reviewed literature are scarce, the provided general protocols and adapted procedures offer a solid foundation for its successful implementation in the laboratory.
